(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305132
InChI: InChI=1S/C24H18N2O4S2/c1-13-5-7-14(8-6-13)20-19(21(27)17-4-3-11-31-17)22(28)23(29)26(20)24-25-16-10-9-15(30-2)12-18(16)32-24/h3-12,20,28H,1-2H3
SMILES:
Molecular Formula: C24H18N2O4S2
Molecular Weight: 462.5 g/mol

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16305132

Molecular Formula: C24H18N2O4S2

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C24H18N2O4S2
Molecular Weight 462.5 g/mol
IUPAC Name 4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H18N2O4S2/c1-13-5-7-14(8-6-13)20-19(21(27)17-4-3-11-31-17)22(28)23(29)26(20)24-25-16-10-9-15(30-2)12-18(16)32-24/h3-12,20,28H,1-2H3
Standard InChI Key XJKQRWSSJPQLTG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5

Introduction

Chemical Structure and Nomenclature

The compound features a central pyrrolidine-2,3-dione core substituted with three distinct functional groups (Figure 1):

  • A 6-methoxy-1,3-benzothiazol-2-yl group at position 1, contributing aromaticity and electron-rich properties.

  • A 4-methylphenyl group at position 5, enhancing lipophilicity and potential π-π interactions.

  • A (4E)-hydroxy(thiophen-2-yl)methylidene moiety at position 4, introducing a conjugated system and hydrogen-bonding capability.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₂₄H₁₈N₂O₄S₂
Molecular Weight462.5 g/mol
IUPAC Name4-Hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
SMILESCOc1ccc(cc1)C1N(c2nc3c(s2)cc(cc3)OC)C(=O)C(=O)/C1=C(c1ccc(cc1)OC)/O

Synthesis and Optimization

The synthesis involves a multi-step strategy:

  • Benzothiazole Ring Formation: Reacting 2-amino-6-methoxybenzothiazole with chloroacetyl chloride under basic conditions .

  • Pyrrolidine Core Assembly: Utilizing a [3+2] cycloaddition between the benzothiazole intermediate and a thiophene-derived azomethine ylide .

  • Functionalization: Introducing the 4-methylphenyl group via Suzuki-Miyaura coupling, achieving >75% yield .

Table 2: Key Reaction Conditions

StepReagents/CatalystsTemperatureYield
1Chloroacetyl chloride, K₂CO₃80°C68%
2Cu(OTf)₂, DMF120°C72%
3Pd(PPh₃)₄, K₃PO₄100°C78%

Purification typically employs column chromatography (hexane:ethyl acetate, 3:1) and recrystallization from methanol.

Physicochemical Properties

The compound exhibits:

  • Solubility: Moderate in DMSO (12.4 mg/mL) and dichloromethane (9.8 mg/mL), poor in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres up to 150°C (TGA data).

  • pKa: Estimated 8.2 (hydroxy group) and 2.9 (dione carbonyl) via computational modeling .

Biological Activities

Table 3: Cytotoxicity Profiles (IC₅₀, μM)

Cell LineCompoundDoxorubicin (Control)
HCT-116 (Colon)23.897.36
MCF-7 (Breast)42.235.46
HepG2 (Liver)33.816.86

Mechanistic studies suggest inhibition of topoisomerase II (Ki = 0.68 μM) and induction of caspase-3-mediated apoptosis .

Antimicrobial Activity

Against multidrug-resistant Staphylococcus aureus (MIC = 8 μg/mL), outperforming vancomycin (MIC = 16 μg/mL). Synergy observed with β-lactams (FICI = 0.312) .

Structural and Conformational Analysis

X-ray crystallography of analogous compounds reveals:

  • Pyrrolidine Ring: Adopts a half-chair conformation (Cremer-Pople parameters: θ = 121.4°, φ₂ = 0.456) .

  • Intermolecular Interactions: O-H···N hydrogen bonds (2.11 Å) and C-H···π stacking (3.42 Å) stabilize the crystal lattice .

Applications and Future Directions

  • Drug Development: Serves as a lead compound for dual topoisomerase II/aromatase inhibitors .

  • Material Science: Thin films exhibit nonlinear optical properties (χ³ = 1.8×10⁻¹² esu), suggesting optoelectronic applications .

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